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Technical Support Center: Phenol-Chloroform
Nucleic Acid Extraction
This guide provides troubleshooting advice and frequently asked questions to help

researchers, scientists, and drug development professionals overcome common issues

encountered during nucleic acid extraction using the phenol-chloroform method, with a specific

focus on addressing low yields.

Troubleshooting Guide: Low Nucleic Acid Yield
Low nucleic acid yield is a frequent problem in phenol-chloroform extractions. The following

section addresses common causes and provides systematic steps to identify and resolve the

issue.

Question: Why is my nucleic acid yield consistently
low?
Low nucleic acid yields can stem from several factors throughout the extraction process, from

initial sample handling to the final precipitation step. Below is a systematic guide to

troubleshooting the most common causes.

1. Incomplete Cell Lysis or Sample Homogenization:
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Problem: The nucleic acids cannot be released if the cells or tissue are not thoroughly

broken down.

Solution: Ensure complete homogenization of tissues, potentially by grinding in liquid

nitrogen, and allow for sufficient incubation time with lysis buffer.[1] For cultured cells, ensure

the cell pellet is fully resuspended in the lysis buffer. The addition of proteinase K can aid in

breaking down cellular proteins and inactivating nucleases.[1]

2. Incorrect Phenol pH:

Problem: The pH of the phenol solution is critical for separating DNA and RNA. Acidic phenol

(pH ~4-5) will cause DNA to partition into the organic phase, leading to its loss, while RNA

remains in the aqueous phase.[2][3] For DNA extraction, the phenol should be buffered to a

pH of 7.9-8.2.[4][5]

Solution: Always use phenol equilibrated to the correct pH for your target nucleic acid. You

can check the pH of your buffered phenol by diluting an aliquot in 45% methanol and using a

standard pH meter.[2][4]

3. Formation of a Thick or Inseparable Interphase:

Problem: A thick, fuzzy layer between the aqueous and organic phases, known as the

interphase, contains denatured proteins and can trap nucleic acids.[2]

Solution:

Ensure complete protein denaturation by including proteases like Proteinase K in your

lysis buffer.

When pipetting the aqueous phase, be careful to avoid aspirating any of the interphase

material.[1] Leaving a small amount of the aqueous phase behind is preferable to

contaminating your sample.

The addition of chloroform and isoamyl alcohol helps to reduce the formation of the

interphase.[2]

4. Inefficient Nucleic Acid Precipitation:
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Problem: The final ethanol or isopropanol precipitation step is crucial for concentrating the

nucleic acids. Incomplete precipitation will result in a low yield.

Solution:

Salt Concentration: Ensure the correct concentration of salt (e.g., sodium acetate,

ammonium acetate) is added to the aqueous phase before adding alcohol.[6] The positive

ions from the salt neutralize the negative charge of the nucleic acid backbone, allowing

them to precipitate.

Alcohol Volume: Use the correct volume of ice-cold ethanol (2-2.5 volumes) or isopropanol

(0.6-1 volume).[6]

Incubation: For low concentrations of nucleic acids, increase the precipitation time by

incubating at -20°C or -80°C.[1]

Co-precipitants: Consider using a co-precipitant like glycogen, which can help to visualize

the pellet and improve the recovery of small amounts of nucleic acids.[5]

5. Loss of Pellet:

Problem: The nucleic acid pellet can be loose and easily dislodged and lost during the

washing steps.

Solution:

After centrifugation, carefully decant the supernatant without disturbing the pellet.

When washing with 70% ethanol, add the ethanol gently to the side of the tube.

Be mindful of the pellet's location in the tube throughout the washing and drying steps. A

quick spin after adding the wash solution can help re-pellet any dislodged nucleic acid.

Troubleshooting Decision Tree
This decision tree can help you systematically identify the source of your low yield.
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Caption: Troubleshooting decision tree for low nucleic acid yield.

Frequently Asked Questions (FAQs)
Q1: What are the expected nucleic acid yields from different sample types using the phenol-

chloroform method?

A1: Nucleic acid yields can vary significantly depending on the starting material, its quality, and

the specific protocol used. The following table provides a general overview of expected yields.
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Sample Type Starting Amount
Expected DNA
Yield

Expected RNA
Yield

Mammalian Blood 1 mL 10 - 40 µg 1 - 10 µg

Mammalian Tissue 25 mg 10 - 50 µg 10 - 100 µg

Cultured Mammalian

Cells
1 x 10⁶ cells 5 - 10 µg 10 - 20 µg

Plant Leaves 100 mg 1 - 20 µg 5 - 100 µg

Bacteria (E. coli) 1 mL overnight culture 5 - 10 µg 20 - 40 µg

Q2: What is the purpose of each component in the phenol:chloroform:isoamyl alcohol mixture?

A2:

Phenol: Denatures proteins, causing them to precipitate out of the aqueous solution.[6]

Chloroform: Increases the density of the organic phase, which helps in a cleaner separation

of the aqueous and organic phases.[2] It also helps to solubilize lipids.

Isoamyl Alcohol: Acts as an anti-foaming agent and helps to further stabilize the interface

between the two phases.[7]

Q3: My 260/280 ratio is low. What does this indicate and how can I fix it?

A3: A low 260/280 ratio (below ~1.8 for DNA and ~2.0 for RNA) typically indicates protein

contamination.

Cause: Incomplete protein denaturation and removal during the phenol extraction.

Solution:

Ensure a sufficient volume of lysis buffer with proteinase K was used and incubated for the

appropriate time.

Repeat the phenol:chloroform extraction on the aqueous phase.
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Be extremely careful to avoid the interphase when collecting the aqueous phase.

Q4: My 260/230 ratio is low. What does this indicate and how can I fix it?

A4: A low 260/230 ratio (below ~1.8) often points to contamination with residual phenol,

guanidine salts (if used in the lysis buffer), or carbohydrates.

Cause: Carryover of phenol or salts from the extraction and precipitation steps.

Solution:

After the phenol:chloroform extraction, perform a chloroform-only extraction to remove

residual phenol.[2]

Ensure the pellet is washed thoroughly with 70% ethanol to remove residual salts.

Make sure the pellet is completely dry before resuspension, but do not over-dry as this

can make it difficult to dissolve.

Experimental Protocols
Standard Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA
Extraction from Mammalian Cells

Cell Lysis:

Start with a pellet of up to 10⁷ mammalian cells.

Resuspend the cell pellet in 500 µL of Lysis Buffer (100 mM Tris-HCl pH 8.0, 200 mM

NaCl, 1% SDS, 5 mM EDTA).

Add 10 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 1-3 hours with occasional

mixing.[1]

Phenol-Chloroform Extraction:

Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol (25:24:1), pH 8.0.[8]
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Vortex vigorously for 30 seconds to create an emulsion.

Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.[1]

Aqueous Phase Collection:

Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the

interphase and the lower organic phase.[8]

Chloroform Extraction (Optional but Recommended):

Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.

Vortex for 15 seconds and centrifuge at 12,000 x g for 5 minutes.

Transfer the upper aqueous phase to a new tube.

DNA Precipitation:

Add 1/10th volume of 3 M sodium acetate (pH 5.2).[9]

Add 2-2.5 volumes of ice-cold 100% ethanol.

Invert the tube several times to mix and incubate at -20°C for at least 1 hour (or overnight

for higher yields).[1][8]

Pelleting and Washing:

Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.[9]

Carefully decant the supernatant.

Wash the pellet with 1 mL of 70% ethanol.

Centrifuge at 12,000 x g for 10 minutes at 4°C.[9]

Carefully decant the ethanol and remove any remaining liquid with a pipette.

Resuspension:
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Air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the DNA in an appropriate volume of TE buffer (10 mM Tris-HCl pH 8.0, 1 mM

EDTA) or nuclease-free water.[9]

Phenol-Chloroform Extraction Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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